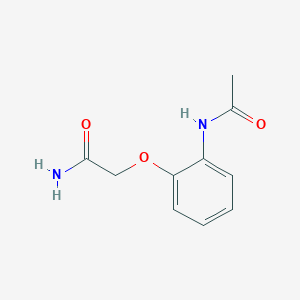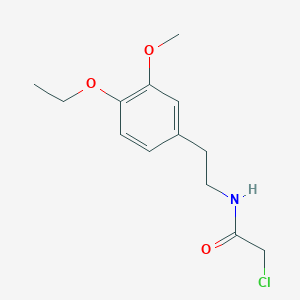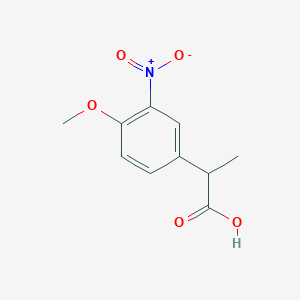
2-(4-methoxy-3-nitrophenyl)propanoic acid
Vue d'ensemble
Description
2-(4-Methoxy-3-nitrophenyl)propanoic acid, also known as 2-MNP, is an organic acid with a wide range of applications in the scientific field. It is a derivative of propanoic acid and has a nitro group attached to the phenyl ring. 2-MNP is used in many different scientific studies due to its unique properties and its ability to serve as a useful intermediate in the synthesis of other compounds.
Applications De Recherche Scientifique
2-(4-methoxy-3-nitrophenyl)propanoic acid has a wide range of applications in the scientific field. It has been used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. Additionally, it has been used in the study of drug metabolism and drug-drug interactions.
Mécanisme D'action
2-(4-methoxy-3-nitrophenyl)propanoic acid is an organic acid that acts as an inhibitor of enzymes. It binds to the active site of an enzyme and prevents the enzyme from performing its normal function. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of this compound used.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxy-3-nitrophenyl)propanoic acid is a useful reagent for laboratory experiments due to its ability to act as an inhibitor of enzymes. It is relatively easy to prepare and can be used in a variety of experiments. However, it is important to note that this compound is a highly toxic compound and should be handled with caution. Additionally, it is important to use the correct concentration of this compound in order to achieve the desired results.
Orientations Futures
2-(4-methoxy-3-nitrophenyl)propanoic acid has potential applications in a variety of fields. It could be used in the development of new drugs or pesticides, as it has been found to inhibit the activity of enzymes involved in drug metabolism and drug-drug interactions. Additionally, it could be used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. Furthermore, it could be used in the study of biochemical and physiological effects, as it has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and proteins. Finally, it could be used in the development of new dyes or other compounds, as it has been used in the synthesis of a variety of compounds.
Propriétés
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(10(12)13)7-3-4-9(16-2)8(5-7)11(14)15/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBFYFXFCNQXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)
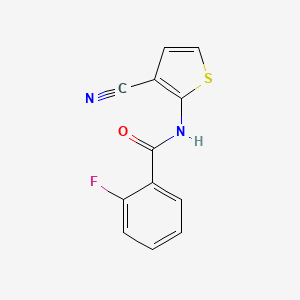


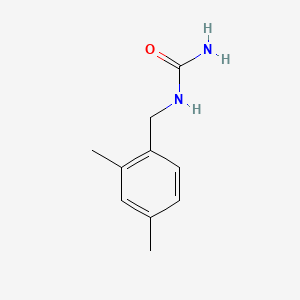
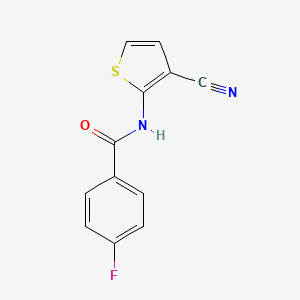
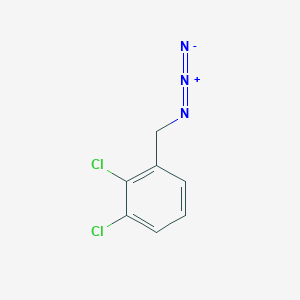
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
